molecular formula C9H8Cl2O B13798556 (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol

(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol

Cat. No.: B13798556
M. Wt: 203.06 g/mol
InChI Key: XZEGRUBZPYTGQW-UITAMQMPSA-N
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Description

(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol typically involves the chlorination of 2-chloro-5-methylphenylacetylene. This reaction is carried out under controlled conditions to ensure the selective formation of the (Z)-isomer. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at low temperatures to prevent the formation of unwanted by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-(2-chloro-5-methylphenyl)ethanone
  • 2-chloro-1-(2-chloro-5-methylphenyl)ethanol
  • 2-chloro-1-(2-chloro-5-methylphenyl)ethane

Uniqueness

(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol

InChI

InChI=1S/C9H8Cl2O/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-5,12H,1H3/b9-5-

InChI Key

XZEGRUBZPYTGQW-UITAMQMPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Cl)/C(=C/Cl)/O

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=CCl)O

Origin of Product

United States

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